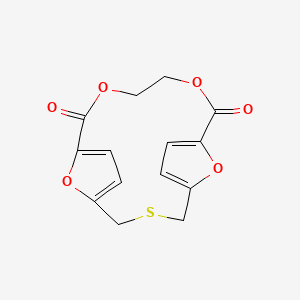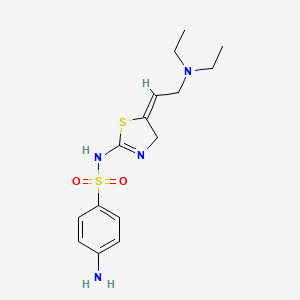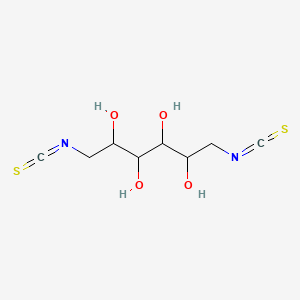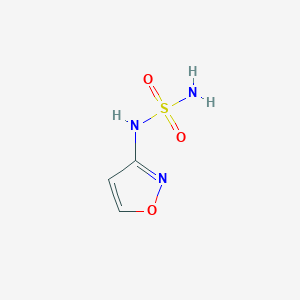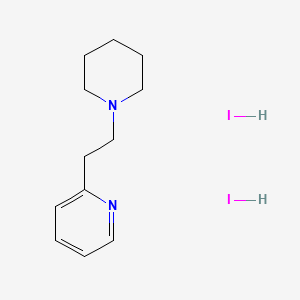
2-(2-Piperidinoethyl)pyridine dihydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Piperidinoethyl)pyridine dihydriodide is a chemical compound with the molecular formula C12H18N2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinoethyl)pyridine dihydriodide typically involves the reaction of pyridine with piperidine in the presence of a suitable catalyst. One common method is the hydrogenation of functionalized pyridines using a rhodium oxide catalyst under mild conditions . This reaction requires a pyridine substrate, a catalyst, and a hydrogen source. The reaction conditions are generally mild, making it a practical approach for synthesizing piperidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using rhodium or other metal catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Piperidinoethyl)pyridine dihydriodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Piperidinoethyl)pyridine dihydriodide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Piperidinoethyl)pyridine dihydriodide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives and pyridine derivatives, such as:
2-Pyridone: A key heterocycle with various applications in biology and industry.
1,2-Dihydropyridines: Precursors for the synthesis of important alkaloids and pharmaceuticals.
Uniqueness
2-(2-Piperidinoethyl)pyridine dihydriodide is unique due to its specific structure, which combines the properties of both pyridine and piperidine. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
73840-35-4 |
|---|---|
Fórmula molecular |
C12H20I2N2 |
Peso molecular |
446.11 g/mol |
Nombre IUPAC |
2-(2-piperidin-1-ylethyl)pyridine;dihydroiodide |
InChI |
InChI=1S/C12H18N2.2HI/c1-4-9-14(10-5-1)11-7-12-6-2-3-8-13-12;;/h2-3,6,8H,1,4-5,7,9-11H2;2*1H |
Clave InChI |
LLHHKBKRVWVAIX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC2=CC=CC=N2.I.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


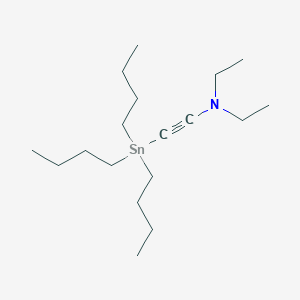
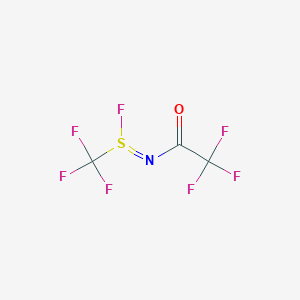
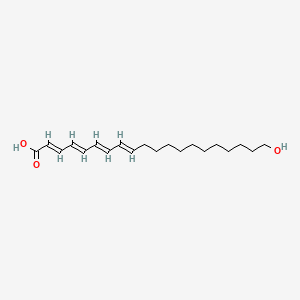
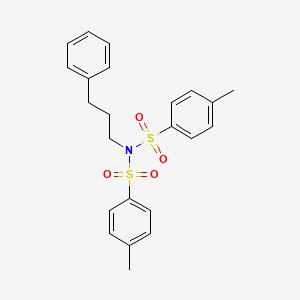
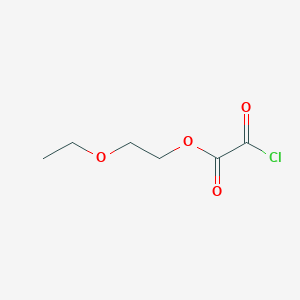
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)

![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
